(6-amino-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Amino-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-amino-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-amino-4-methylpyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 6-amino-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride under appropriate conditions.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through oxidation reactions.
Scientific Research Applications
(6-Amino-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-amino-4-methylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boronic acid group with a suitable electrophile. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
4-Methylpyridine-3-boronic Acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
3-Pyridinylboronic Acid: Lacks both the amino and methyl groups, making it less versatile in certain reactions.
4-Azidotoluene: Contains an azido group instead of an amino group, leading to different chemical properties and uses.
Uniqueness: (6-Amino-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
(6-amino-4-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZVAKJOLQSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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